Palmitoyl Carnitine

Mitochondrial fatty acid oxidation CACT inhibition Metabolic flux analysis

Researchers studying mitochondrial fatty acid β-oxidation require enantiomerically pure palmitoyl carnitine to selectively block carnitine-acylcarnitine translocase (CACT) without confounding CPT I/II off-target effects. Racemic or short-chain analogs (e.g., acetylcarnitine) fail to recapitulate the requisite amphiphilic membrane interactions and yield null results in CACT inhibition or ischemic myocardial pump assays. • Selective CACT inhibition (IC₅₀ ~35 µM); (+)-enantiomer ensures target specificity unattainable with racemic material. • Recapitulates ischemia-induced Na,K-ATPase and Ca²⁺-ATPase inhibition; short-chain acylcarnitines are inert in this context. • ≥98% HPLC purity with defined optical activity ([α]/D -17±2°); suitable as an analytical calibrator for HPLC-TQMS quantitation in clinical metabolomics.

Molecular Formula C23H45NO4
Molecular Weight 399.6 g/mol
CAS No. 2364-67-2
Cat. No. B1678354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl Carnitine
CAS2364-67-2
SynonymsPalmitoyl-L-carnitine;  Hexadecanoyl-L-carnitine;  L-Carnitine palmitoyl ester; 
Molecular FormulaC23H45NO4
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3/t21-/m1/s1
InChIKeyXOMRRQXKHMYMOC-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palmitoyl Carnitine Specification Guide


Palmitoyl carnitine (CAS 2364-67-2), also referred to as L-palmitoylcarnitine or C16-carnitine, is a long-chain acylcarnitine consisting of an L-carnitine moiety esterified to a saturated 16-carbon palmitoyl group [1]. This amphiphilic compound functions endogenously as the obligate transport intermediate that shuttles activated long-chain fatty acids across the mitochondrial inner membrane for β-oxidation, via the carnitine palmitoyltransferase (CPT) system and carnitine-acylcarnitine translocase (CACT) [2]. Unlike short-chain acylcarnitine analogs, the C16 acyl chain confers distinct physicochemical and biological properties that dictate its utility as a research tool, analytical standard, and formulation component .

Mitochondrial fatty acid oxidation and CACT pathway studies
Amphiphilic long-chain acylcarnitine for formulation research
Certified analytical standard for metabolomics and lipidomics

Palmitoyl Carnitine vs. Acylcarnitine Analogs


Palmitoyl carnitine cannot be substituted with shorter-chain acylcarnitines (e.g., acetyl-, propionyl-) or the free carnitine base for research or industrial applications. Its saturated 16-carbon acyl chain confers fundamentally different physicochemical behavior, enzyme interaction profiles, and membrane-modifying properties compared to short- and medium-chain analogs [1]. Empirically, acetylcarnitine lacks surfactant activity and fails to inhibit CACT, whereas palmitoyl carnitine exhibits robust surface-activity and potent CACT inhibition (IC₅₀ ~35 µM) [2][3]. In absorption enhancement and drug delivery, efficacy is strongly chain-length dependent, with palmitoyl carnitine demonstrating superior performance relative to C12 and shorter homologs [4]. Selection of an inappropriate acylcarnitine analog will yield negative or null experimental results in assays where the long-chain amphiphilic character or specific enzyme interaction is the variable of interest. The evidence below quantifies these critical differences.

Palmitoyl carnitine (C16)
Acetylcarnitine / Propionylcarnitine (C2/C3)
Short-chain analogs lack surfactant activity and CACT inhibition; enzyme interaction profiles may not transfer.
Palmitoyl carnitine (C16)
Decanoylcarnitine (C10)
Decanoylcarnitine is more potent at CACT but may shift pathway modulation window; palmitoyl carnitine provides intermediate, well-characterized inhibition.
Palmitoyl carnitine (C16)
Palmitoyl-CoA
Palmitoyl-CoA exhibits higher mitochondrial toxicity and different substrate oxidation selectivity; may not replicate ischemia-model acylcarnitine accumulation.

Palmitoyl Carnitine Performance Comparison


CACT Inhibitory Potency

In a direct head-to-head comparison using rat liver mitochondria, (+)-palmitoylcarnitine inhibited carnitine-acylcarnitine translocase (CACT) with an IC₅₀ of approximately 35 µM, whereas (+)-acetylcarnitine exhibited no measurable inhibition of CACT under identical assay conditions [1]. (+)-Decanoylcarnitine was even more potent (IC₅₀ ~5 µM), but this higher potency may be less desirable in studies requiring selective but partial pathway modulation; (+)-palmitoylcarnitine offers a well-characterized intermediate potency with extensive literature validation [1].

CACT Inhibition
Head-to-head
IC₅₀ ≈ 35 µM
vs acetylcarnitine: no inhibition; decanoylcarnitine: ≈5 µM
Supports selective CACT pathway modulation context
Rat liver mitochondria, (+)-enantiomers
Mitochondrial fatty acid oxidation CACT inhibition Metabolic flux analysis

Cardiac Na,K-ATPase Inhibition

In a comparative study of carnitine derivatives (1-100 µM) on rat heart membrane ATPases, palmitoylcarnitine produced marked inhibitory actions on sarcolemmal Na,K-ATPase, whereas acetylcarnitine, propionylcarnitine, and L-carnitine exhibited no such inhibitory activity at equivalent concentrations [1]. Na,K-ATPase was identified as the most sensitive ATPase target among those tested.

Na,K-ATPase Inhibition
Head-to-head
Marked inhibition
vs acetylcarnitine, propionylcarnitine: no inhibition
Supports ischemia-model context for sarcolemmal pump dysfunction
Rat heart membranes, 1-100 µM; Na,K-ATPase most sensitive
Cardiac ischemia ATPase inhibition Arrhythmogenesis

Surfactant Activity and Solubilization

In a comparative study of three carnitine analogs, palmitoyl carnitine and decanoyl carnitine exhibited significant surface-active properties, as evidenced by decreased surface tension and contact angle, whereas acetyl carnitine was devoid of any measurable surfactant activity [1]. Palmitoyl carnitine demonstrated a greater solubilizing effect on the hydrophobic drug triamcinolone acetonide than acetyl carnitine, confirming that surfactant efficacy is directly correlated with acyl chain length [1].

Surfactant Activity
Head-to-head
Significant surface tension reduction
vs acetylcarnitine: no measurable surfactant activity
Supports formulation research context for hydrophobic drug solubilization
Aqueous solutions; triamcinolone acetonide model drug
Drug formulation Surfactant Solubilization

Gastrointestinal Absorption Enhancement

In a systematic evaluation of acylcarnitines as gastrointestinal absorption-enhancing agents in rats and dogs, palmitoyl-DL-carnitine (C16) was identified as the most effective compound among those tested, although significant enhancement was also observed with acylcarnitines bearing C12 through C18 fatty acid chains [1]. Palmitoyl-DL-carnitine significantly increased the absorption of cefoxitin, gentamicin, cytarabine, a somatostatin analog, and alpha-methyldopa [1]. The enhancement was concentration-dependent and reversible within 60-120 minutes, with no histological evidence of mucosal damage at effective doses [1].

Absorption Enhancement
Class-level
Ranked most effective among tested acylcarnitines
Supports absorption enhancer screening
Rat and dog models; concentration-dependent, reversible within 60-120 min
Oral drug delivery Absorption enhancer Bioavailability

Mitochondrial Substrate Selectivity

In isolated rat cardiac mitochondria, palmitoylcarnitine (but not palmitoyl-CoA) significantly reduced the pyruvate oxidation rate [1]. Both compounds decreased OXPHOS-dependent mitochondrial respiration in a dose-dependent manner, but palmitoyl-CoA was approximately 2.5-fold more toxic than palmitoylcarnitine [1]. However, in the ischemic myocardium, long-chain acylcarnitine content exceeded long-chain acyl-CoA content by up to 50-fold, and pharmacological reduction of long-chain acylcarnitines decreased ischemia-reperfusion injury [1].

Mitochondrial Substrate Selectivity
Head-to-head
Reduced pyruvate oxidation; 2.5× less toxic than palmitoyl-CoA
Palmitoyl-CoA: no pyruvate oxidation effect; 50-fold lower ischemic accumulation
Supports mitochondrial bioenergetics research context
Isolated rat cardiac mitochondria; in vivo ischemia model
Mitochondrial bioenergetics Ischemia-reperfusion Cardiac metabolism

Analytical Standard Purity Specifications

Palmitoyl-L-carnitine is commercially available as a certified analytical standard with a purity specification of ≥95.0% by HPLC, ≤10% water content, and defined optical activity ([α]/D -17.0±2.0°, c = 1 in methanol), enabling its use as a primary calibrator for quantifying this endogenous long-chain acylcarnitine in biological matrices . It has been specifically validated for quantifying the analyte in plasma from peritoneal dialysis patients using HPLC-TQMS, and deuterated internal standards (palmitoyl-L-carnitine-d3) are available for enhanced assay precision via isotope dilution .

Analytical Standard Purity
Data to verify
≥95.0% (HPLC)
Water ≤10%; [α]/D -17.0±2.0° (c=1, MeOH)
Supports analytical standard procurement review
Certified reference material; deuterated ISTD available for MS
Metabolomics Clinical chemistry Quantitative LC-MS/MS

Palmitoyl Carnitine Application Scenarios


CACT Inhibition for Fatty Acid Oxidation

Palmitoyl carnitine (as the (+)-enantiomer) serves as a selective pharmacological inhibitor of CACT, enabling researchers to block mitochondrial long-chain fatty acid import without affecting CPT I or CPT II activities. The IC₅₀ of approximately 35 µM provides a defined concentration window for partial pathway inhibition. This application requires procurement of the defined enantiomeric form (not racemic mixture) to ensure target selectivity. [1]

In Vitro Ischemic Sarcolemmal Dysfunction Modeling

Palmitoyl carnitine accumulates endogenously in the ischemic myocardium and directly inhibits sarcolemmal Na,K-ATPase and Ca²⁺-ATPase activities, unlike short-chain acylcarnitines which are inert. Researchers modeling the electrophysiological consequences of ischemia should procure palmitoyl carnitine (C16) to recapitulate the pathophysiological milieu, as acetylcarnitine or propionylcarnitine will not reproduce the observed membrane pump inhibition. [2]

Nanoemulsion-Based Delivery Systems

Palmitoyl carnitine can be efficiently loaded into nanoemulsions as a model hydrophobic active compound, with demonstrated colloidal stability for 120 days at 4°C in water and 30 days in buffers at pH 5.3 and 7.4. The optimal pC-NEU formulation achieved high entrapment efficiency and loading capacity, with predominant hepatic biodistribution following parenteral administration. Formulation scientists developing lipid-based nanocarriers for hydrophobic therapeutics should select palmitoyl carnitine as a well-characterized amphiphilic cargo model. [3]

LC-MS/MS Quantitation of Acylcarnitines in Plasma

Palmitoyl-L-carnitine analytical standard (≥95.0% HPLC purity) is validated for use as a primary calibrator in HPLC-TQMS assays quantifying this specific acylcarnitine species in plasma from patients undergoing peritoneal dialysis. Procurement of certified reference material with defined optical activity and water content ensures traceable, reproducible quantitation essential for diagnostic or pharmacokinetic studies. Deuterated internal standard (palmitoyl-L-carnitine-d3) should be procured concurrently for isotope dilution mass spectrometry.

Application
Selection Property
Validation Focus
Mitochondrial fatty acid oxidation studies
Enantiomerically defined (+)-palmitoyl carnitine
CACT inhibition and CPT selectivity
Ischemia-reperfusion injury modeling
Long-chain acylcarnitine amphiphile
Sarcolemmal ATPase inhibition endpoint review
Lipid-based nanocarrier research
Amphiphilic cargo with defined loading profile
Colloidal stability and biodistribution profile
Acylcarnitine quantitation in human plasma research matrices
Certified analytical standard (≥95% HPLC)
Isotope dilution MS accuracy and precision review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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